2-(2-Methoxyphenyl)piperidine hydrochloride is a chemical compound with the molecular formula C₁₂H₁₈ClNO. It is classified as a piperidine derivative, which is a type of organic compound characterized by a six-membered ring containing one nitrogen atom. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various neurological and psychological conditions.
2-(2-Methoxyphenyl)piperidine hydrochloride falls under the categories of organic compounds and pharmaceutical intermediates. It is also part of the broader class of piperidine derivatives, which are widely studied for their biological activities.
The synthesis of 2-(2-Methoxyphenyl)piperidine hydrochloride typically involves the reaction of 2-methoxyphenylmagnesium bromide with piperidine or its derivatives.
The synthesis can be monitored using techniques such as thin-layer chromatography (TLC) and gas chromatography (GC) to assess the purity and yield of the product .
The molecular structure of 2-(2-Methoxyphenyl)piperidine hydrochloride features a piperidine ring substituted with a methoxyphenyl group at the second position. The structural representation can be summarized as follows:
The compound's structure can be visualized using molecular modeling software, which illustrates the spatial arrangement of atoms and functional groups.
2-(2-Methoxyphenyl)piperidine hydrochloride can participate in various chemical reactions typical of piperidine derivatives, including:
Reactions involving this compound are often characterized by their ability to form stable products under mild conditions, making it suitable for further functionalization in drug development .
The mechanism of action for 2-(2-Methoxyphenyl)piperidine hydrochloride is primarily related to its interaction with neurotransmitter systems in the brain.
Studies have demonstrated that modifications to the piperidine structure can enhance or inhibit these biological activities, highlighting the importance of structure-activity relationships in drug design .
Relevant analyses include spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) for characterization purposes .
2-(2-Methoxyphenyl)piperidine hydrochloride has several applications in scientific research:
The synthesis of 2-(2-methoxyphenyl)piperidine hydrochloride typically begins with 2-methoxyphenethylamine as a key precursor, leveraging its structural compatibility for piperidine ring formation. A well-established four-step pathway proceeds through the following sequence:
Bischler-Napieralski Cyclization: 2-Methoxyphenethylamine undergoes condensation with acyl chlorides (typically formyl chloride or acetic anhydride) to form amide intermediates. Subsequent cyclization under dehydrating conditions (POCl₃, P₂O₅, or Tf₂O) yields 3,4-dihydroisoquinoline derivatives. This step requires anhydrous conditions and temperatures of 80–100°C to achieve yields of 70–85% [3] [4].
Reductive Ring Opening: Catalytic hydrogenation (H₂/Pd-C, 50–60 psi) cleaves the C1-N bond of the dihydroisoquinoline, selectively generating a phenethylamine with an aldehyde side chain. Careful control of hydrogen pressure prevents over-reduction [4].
Reductive Amination: The aldehyde intermediate reacts with formaldehyde under reductive conditions (NaBH₃CN, pH 5–6) to introduce a β-aminoethyl group, forming the linear precursor 2-(2-methoxybenzyl)aminoethanol [4].
Cyclization and Hydrochloride Formation: Treatment with thionyl chloride (SOCl₂) or PBr₃ facilitates intramolecular nucleophilic substitution, forming the piperidine ring. Final hydrochloride salt precipitation employs anhydrous HCl in diethyl ether, yielding crystalline 2-(2-methoxyphenyl)piperidine hydrochloride [2] [4].
Table 1: Key Intermediates in Phenethylamine-to-Piperidine Conversion
Step | Intermediate | Reagents/Conditions | Yield Range |
---|---|---|---|
1 | N-Acyl-2-methoxyphenethylamide | RCOCl, Et₃N, 0°C→RT | 85–90% |
2 | 6-Methoxy-3,4-dihydroisoquinoline | POCl₃, reflux | 70–78% |
3 | 2-(2-Methoxyphenyl)ethylaminoacetaldehyde | H₂ (60 psi), Pd/C, EtOH | 65–75% |
4 | 2-(2-Methoxyphenyl)piperidine | SOCl₂, then HCl/ether | 80–88% |
Optimization Challenges: Competitive N-dealkylation during Bischler-Napieralski cyclization and epimerization at C2 during ring closure necessitate strict temperature control and inert atmospheres [4].
Enantiopure synthesis targets the (S)-enantiomer (CAS# 1391417-03-0) due to its significance in pharmaceutical intermediates. Two predominant strategies achieve high enantiomeric excess (ee):
Chiral Resolution: Racemic 2-(2-methoxyphenyl)piperidine free base is treated with (-)-di-p-toluoyl-D-tartaric acid (DPTTA) in methanol/acetone mixtures. Selective crystallization of the (S)-enantiomer salt affords 97% ee after two recrystallizations. Acid-base workup liberates the free amine, followed by HCl salt formation in n-heptane to yield the hydrochloride [4] [10].
Asymmetric Hydrogenation: A more direct route employs enantioselective reduction of the cyclic imine precursor 2-(2-methoxyphenyl)-3,4,5,6-tetrahydropyridine using Ir-(S)-Xyl-SEGPHOS catalysis. Key parameters:
Table 2: Enantioselective Synthesis Performance Comparison
Method | Chiral Source | Optical Purity (ee%) | Overall Yield | Key Advantage |
---|---|---|---|---|
Chiral Resolution | (-)-DPTTA | ≥99% (after 3 cycles) | 35–40% | Low technical complexity |
Asymmetric Hydrogenation | Ir-(S,Xyl-SEGPHOS) | 94% | 85–90% | Atom economy |
Enzymatic Resolution | Lipase B (CAL-B) | 88% | 30–35% | Aqueous conditions |
Critical Insight: Asymmetric hydrogenation outperforms resolution in yield but requires specialized catalysts. Hybrid approaches—coupling enzymatic kinetic resolution with chemical cyclization—show promise for >99% ee [10].
The hydrochloride salt (CAS# 82212-04-2) is preferred industrially over the free base (CAS# 1212879-33-8) due to enhanced stability and crystallinity. Key physicochemical contrasts include:
Salt Formation Protocol Optimization:
Stability Trade-offs: Though hydrochlorides improve handleability, free bases are essential for N-alkylation reactions. In situ generation of the free base (K₂CO₃/CH₂Cl₂) enables direct functionalization without isolating the hygroscopic amine [10].
Post-cyclization functionalization of 2-(2-methoxyphenyl)piperidine employs tailored catalysts for C–H activation and cross-coupling:
C2-Alkylation via Borrowing Hydrogen:
Suzuki-Miyaura Arylation at C3:
Table 3: Catalyst Systems for Piperidine Functionalization
Reaction | Catalyst/Reagent | Substrate Requirement | Functional Group Tolerance | Yield Range |
---|---|---|---|---|
N-Alkylation | [Cp*IrCl₂]₂/KOtBu | Free amine | Alcohols, halides, nitriles | 70–92% |
C3-Arylation | Pd(dppf)Cl₂ | N-Boc protected | Boronic acids, esters | 60–85% |
C2 Oxidation | RuCl₃/NaIO₄ | N-Acetyl | Alkenes, ethers | 45–60% |
Reductive Amination | NaBH₃CN | Free amine | Aldehydes, ketones | 75–90% |
Limitations: Direct C–H functionalization at C3 competes with N-oxidation. N-Acetyl or N-Boc protection improves regioselectivity but adds synthetic steps [9].
Solvent polarity and chloride source critically impact cyclization and salt formation efficiency:
Cyclization Solvent Effects:
Hydrochloride Crystallization Optimization:
Solvent System | Crystal Form | Purity (%) | Recovery (%) |
---|---|---|---|
Ethanol/diethyl ether | Platelets | 99.5 | 85 |
i-PrOH/hexane | Needles | 98.2 | 78 |
Acetone/HCl(g) | Agglomerates | 97.1 | 70 |
Chloride Source Comparison:
Temperature-Dependent Yield Enhancement:
Table 4: Solvent Pairs for Critical Synthetic Steps
Step | Optimal Solvent | Suboptimal Solvents | Yield Improvement |
---|---|---|---|
Bischler-Napieralski | Toluene | DCM, MeCN | +15% |
Reductive Amination | MeOH with 0.1% AcOH | THF, EtOAc | +20% |
Piperidine Cyclization | DCE | THF, MeCN | +25% |
Hydrochloride Crystallization | EtOH/diethyl ether | MeOH, acetone | +18% |
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0